6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride
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Overview
Description
6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a fluorine atom at the 7th position, and a dihydrochloride salt form. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps:
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield the desired quinazolinone derivatives.
Industrial Production Methods
Industrial production of 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound’s fluorine atom and amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-amino-1,3-dimethyluracil: Another heterocyclic compound with similar structural features but different biological activities.
3-amino-2-phenylquinazolin-4-one: Shares the quinazolinone core but with different substituents, leading to varied pharmacological properties
Uniqueness
6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom enhances its stability and binding interactions, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
2247105-42-4 |
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Molecular Formula |
C8H8Cl2FN3O |
Molecular Weight |
252.07 g/mol |
IUPAC Name |
6-amino-7-fluoro-3H-quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C8H6FN3O.2ClH/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7;;/h1-3H,10H2,(H,11,12,13);2*1H |
InChI Key |
RZGTUSREVKEMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1N)F)N=CNC2=O.Cl.Cl |
Purity |
91 |
Origin of Product |
United States |
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